molecular formula C11H17F3N2O B14166967 Ethanone, 1-(1,9-diazaspiro[5.5]undec-1-yl)-2,2,2-trifluoro-

Ethanone, 1-(1,9-diazaspiro[5.5]undec-1-yl)-2,2,2-trifluoro-

Cat. No.: B14166967
M. Wt: 250.26 g/mol
InChI Key: UJIREJNCASFZFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanone, 1-(1,9-diazaspiro[5.5]undec-1-yl)-2,2,2-trifluoro- is a synthetic compound characterized by a spirocyclic structure. This compound is part of the diazaspiro family, which is known for its unique structural features and potential biological activities. The presence of trifluoromethyl groups enhances its chemical stability and lipophilicity, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(1,9-diazaspiro[5.5]undec-1-yl)-2,2,2-trifluoro- typically involves the formation of the spirocyclic core followed by the introduction of the trifluoromethyl group. One common method includes the reaction of a suitable diazaspiro precursor with trifluoroacetic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes the formation of the spirocyclic core, followed by functional group modifications to introduce the trifluoromethyl group. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(1,9-diazaspiro[5.5]undec-1-yl)-2,2,2-trifluoro- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethanone, 1-(1,9-diazaspiro[5.5]undec-1-yl)-2,2,2-trifluoro- has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethanone, 1-(1,9-diazaspiro[5.5]undec-1-yl)-2,2,2-trifluoro- involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, modulating their activity. The spirocyclic structure provides rigidity, which is crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

    1,9-Diazaspiro[5.5]undecan-2-one: Similar spirocyclic structure but lacks the trifluoromethyl group.

    1,9-Diazaspiro[5.5]undecane: Basic spirocyclic structure without additional functional groups.

Uniqueness

Ethanone, 1-(1,9-diazaspiro[5.5]undec-1-yl)-2,2,2-trifluoro- is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it more stable and lipophilic compared to its analogs .

Properties

Molecular Formula

C11H17F3N2O

Molecular Weight

250.26 g/mol

IUPAC Name

1-(1,9-diazaspiro[5.5]undecan-1-yl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C11H17F3N2O/c12-11(13,14)9(17)16-8-2-1-3-10(16)4-6-15-7-5-10/h15H,1-8H2

InChI Key

UJIREJNCASFZFA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C2(C1)CCNCC2)C(=O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.